molecular formula C₆D₁₀S₂ B1162006 Diallyl Disulphide-d10

Diallyl Disulphide-d10

Cat. No.: B1162006
M. Wt: 156.34
Attention: For research use only. Not for human or veterinary use.
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Description

Diallyl disulphide-d10 (DADS-d10) is a deuterated analog of diallyl disulfide (DADS), a sulfur-containing organic compound primarily derived from garlic (Allium sativum). DADS-d10 features ten deuterium atoms replacing hydrogen atoms in its structure, enhancing its stability for use as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) studies . Like its non-deuterated counterpart, DADS-d10 retains the disulfide bond (–S–S–) bridging two allyl groups, contributing to its reactivity and biological activity. Its applications span pharmacokinetics, metabolic tracing, and environmental analysis due to its isotopic labeling, which minimizes interference in quantitative assays .

Properties

Molecular Formula

C₆D₁₀S₂

Molecular Weight

156.34

Synonyms

Allyl Disulfide-d10;  Di-2-propenyl Disulfide-d10;  4,5-Dithia-1,7-octadiene-d10;  Bis(2-propenyl) disulfide-d10;  Di(2-propenyl) Disulfide-d10;  Dipropenyl Disulfide-d10;  Garlicin-d10;  NSC 29228-d10

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

DADS-d10 belongs to a class of organosulfur compounds with varying sulfur atoms and alkyl/allyl substituents. Key structural analogs include:

Compound Molecular Formula Sulfur Atoms Key Features
Diallyl Disulfide C₆H₁₀S₂ 2 Bioactive component of garlic; volatile, lipid-soluble
Diallyl Sulfide C₆H₁₀S 1 Simpler structure; lower molecular weight; less reactive
Diallyl Trisulfide C₆H₁₀S₃ 3 Higher sulfur content; stronger oxidative properties
Diethyl Sulfide C₄H₁₀S 1 Fully saturated alkyl chains; lower volatility compared to allyl derivatives

Key Differences :

  • Sulfur Content : DADS-d10 and DADS contain two sulfur atoms, while diallyl trisulfide (DATS) has three, enhancing its redox activity .
  • Deuterium Labeling : DADS-d10’s isotopic substitution reduces metabolic degradation rates compared to DADS, making it preferable for tracer studies .
  • Reactivity : Allyl groups in DADS-d10 confer higher reactivity toward thiol groups in proteins compared to diethyl sulfide’s saturated structure .

Pharmacological Insights :

  • DADS and DADS-d10 exhibit anti-cancer properties by inducing apoptosis in colon carcinoma cells (e.g., HT-29), though resistance mechanisms linked to p53 mutations may limit efficacy .
  • Diallyl sulfide shows weaker bioactivity due to its single sulfur atom, reducing its ability to generate reactive sulfur species .

Q & A

Q. How can isotopic labeling with DADS-d<sup>10</sup> improve pharmacokinetic studies of sulfur-containing compounds?

  • Methodological Answer : Use DADS-d<sup>10</sup> as an internal standard in LC-MS/MS to correct for matrix effects in biofluids. Its deuterated structure provides distinct m/z signatures, enabling precise quantification of endogenous metabolites. Validate against stable isotope-labeled analogs (e.g., <sup>13</sup>C) to confirm specificity .

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